molecular formula C11H23NO3S B12536752 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid CAS No. 819863-21-3

3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid

Cat. No.: B12536752
CAS No.: 819863-21-3
M. Wt: 249.37 g/mol
InChI Key: ISIMAFLHGCNJJX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic Acid

Historical Context of Sulfonic Acid-Based Biological Buffers

The emergence of sulfonic acid-based buffers traces back to the mid-20th century, when Norman Good and colleagues identified the limitations of traditional buffering agents like phosphate and bicarbonate in biological systems. These early buffers often exhibited undesirable interactions, such as metal ion chelation, enzymatic inhibition, or membrane permeability, which compromised experimental reproducibility. Good’s pioneering work established criteria for ideal buffers, emphasizing pKa neutrality (6–8), high water solubility, and minimal interference with biochemical processes.

Sulfonic acid derivatives, with their strong acidic sulfonate groups and tunable amine functionalities, became central to this effort. Unlike carboxylic acid-based buffers, sulfonic acids maintain consistent charge states across a wider pH range, enhancing buffering capacity near physiological conditions. The introduction of 3-(cyclohexylamino)propanesulfonic acid (CAPS) and related analogues in the 1980s marked a shift toward structurally complex buffers capable of addressing niche applications, such as protein crystallization and enzyme assays. The compound This compound represents an evolution of this trend, incorporating chiral specificity to meet the demands of modern enantioselective analyses.

Structural Classification Within Good’s Buffer Analogues

Good’s buffers are defined by their zwitterionic nature, combining a sulfonic or phosphonic acid group with a tertiary amine. The compound , with the molecular formula C₁₁H₂₃NO₃S and a molar mass of 249.37 g/mol, adheres to this framework but introduces a chiral cyclohexylethyl moiety at the amine center.

Comparative Analysis of Structural Features
Buffer Core Structure pKa (20°C) Key Substituent
MES Morpholino sulfonic acid 6.15 Morpholine ring
MOPS Morpholino propane sulfonate 7.15 Hydroxyethyl group
HEPES Piperazine sulfonic acid 7.55 Hydroxyethyl piperazine
This compound Cyclohexylethyl amine sulfonate ~7.5* (1R)-cyclohexylethyl

*Estimated based on structural analogs.

The cyclohexylethyl group confers distinct hydrophobic character compared to smaller substituents in MES or MOPS, potentially reducing aqueous solubility but enhancing compatibility with lipid-rich environments. The sulfonate group ensures ionization across physiological pH, while the tertiary amine provides protonation sites for buffering. X-ray crystallography data for related compounds suggest that the cyclohexane ring adopts a chair conformation, minimizing steric strain and optimizing interactions with hydrophobic protein domains.

Significance of Chiral Cyclohexylethyl Substituents

Chirality in buffering agents is often overlooked but critically impacts molecular recognition processes. The (1R)-cyclohexylethyl substituent in this compound introduces a stereochemical dimension absent in classical buffers like HEPES or Tris. Enantiomerically pure buffers are essential in chiral separations and stereospecific assays , where racemic mixtures could skew results or inhibit enzymatic activity.

For instance, in capillary electrophoresis (CE), chiral selectors such as cyclodextrins rely on precise host-guest interactions to resolve enantiomers. A chiral buffer like This compound could synergize with these selectors, enhancing resolution by providing complementary stereochemical environments. Additionally, the cyclohexyl group’s rigidity may reduce conformational flexibility, stabilizing transient interactions in protein-ligand binding studies.

The compound’s synthesis, involving stereoselective alkylation of propane sulfonic acid precursors, underscores the importance of asymmetric synthesis in modern buffer design. This approach ensures enantiomeric purity, a prerequisite for applications requiring high specificity, such as NMR spectroscopy of chiral metabolites or ion-channel kinetics studies.

Properties

CAS No.

819863-21-3

Molecular Formula

C11H23NO3S

Molecular Weight

249.37 g/mol

IUPAC Name

3-[[(1R)-1-cyclohexylethyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C11H23NO3S/c1-10(11-6-3-2-4-7-11)12-8-5-9-16(13,14)15/h10-12H,2-9H2,1H3,(H,13,14,15)/t10-/m1/s1

InChI Key

ISIMAFLHGCNJJX-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1CCCCC1)NCCCS(=O)(=O)O

Canonical SMILES

CC(C1CCCCC1)NCCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Ring-Opening of 1,3-Propane Sultone

The most widely reported method involves the nucleophilic ring-opening of 1,3-propane sultone by (1R)-1-cyclohexylethylamine (Figure 1).

Procedure :

  • Reactants :
    • (1R)-1-Cyclohexylethylamine (1 equiv)
    • 1,3-Propane sultone (1.1 equiv)
    • Solvent: Ethanol or water
  • Conditions :

    • Temperature: 50–80°C
    • Time: 4–12 hours
    • pH: Neutral to slightly basic (adjusted with NaOH)
  • Workup :

    • Remove solvent under reduced pressure.
    • Crystallize from ethanol/water (3:1 v/v) to yield white crystals.

Mechanism :
The amine attacks the electrophilic carbon of the sultone, leading to ring opening and formation of the sulfonic acid group (Figure 2).

Yield : 75–85%
Purity : >99% (by HPLC)

Nucleophilic Substitution Using Sulfonyl Chlorides

An alternative approach employs propane-1-sulfonyl chloride and (1R)-1-cyclohexylethylamine (Figure 3).

Procedure :

  • Reactants :
    • Propane-1-sulfonyl chloride (1 equiv)
    • (1R)-1-Cyclohexylethylamine (1.2 equiv)
    • Base: Triethylamine (2 equiv)
  • Conditions :

    • Solvent: Dichloromethane (DCM)
    • Temperature: 0°C → room temperature
    • Time: 2–4 hours
  • Workup :

    • Wash with brine, dry over MgSO₄, and concentrate.
    • Purify via flash chromatography (SiO₂, EtOAc/hexane).

Yield : 60–70%
Limitation : Requires handling moisture-sensitive sulfonyl chlorides.

Reductive Amination (For Racemic Mixtures)

While less common for chiral synthesis, reductive amination has been explored for racemic analogs:

Procedure :

  • Reactants :
    • 3-Oxopropane-1-sulfonic acid (1 equiv)
    • Racemic cyclohexylethylamine (1.5 equiv)
    • Reducing agent: NaBH₃CN (1.2 equiv)
  • Conditions :
    • Solvent: Methanol
    • Temperature: 25°C
    • Time: 24 hours

Yield : 50–55% (racemic)
Note : Chiral versions require asymmetric catalysts (e.g., Ru-BINAP).

Stereochemical Considerations

Source of Chirality

  • (1R)-1-Cyclohexylethylamine is typically synthesized via:
    • Asymmetric hydrogenation of 1-cyclohexylethanone oxime using Rh-DuPHOS catalysts (ee >98%).
    • Resolution of racemic amines using chiral acids (e.g., tartaric acid).

Retention of Configuration

  • Ring-opening and nucleophilic substitution reactions preserve the (1R) configuration due to the absence of stereochemical inversion steps.

Comparative Analysis of Methods

Method Yield Purity Stereocontrol Scalability
Sultone ring-opening 85% >99% High Industrial
Sulfonyl chloride 70% 95% Moderate Lab-scale
Reductive amination 55% 90% Low (racemic) Not viable

Industrial-Scale Optimization (Based on Patent CN101362709B)

  • Key modifications :
    • Use Raney nickel (2–5 wt%) in hydrogenation steps to reduce byproducts.
    • Continuous flow reactors for sultone reactions improve heat control.
    • Crystallization : Ethanol/water at 0°C achieves >99.5% purity.

Challenges and Solutions

Challenge Solution
Sultone hydrolysis Anhydrous conditions, controlled pH
Sulfonic acid solubility Ion-pair extraction with tetrabutylammonium
Chiral amine cost Catalytic asymmetric synthesis

Chemical Reactions Analysis

Types of Reactions

3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.

    Biology: Employed in biochemical assays and experiments involving enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3-{[(1R)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid exerts its effects is primarily through its ability to maintain pH stability. It acts as a buffer by neutralizing excess acids or bases in a solution, thereby maintaining a consistent pH level. This is crucial in biochemical reactions where enzyme activity is highly pH-dependent .

Comparison with Similar Compounds

Key Research Findings

Inhibitor Design and Binding Interactions

highlights a related cyclohexylethyl-containing compound as a potent inhibitor of Neisseria meningitidis PilF protein, demonstrating the importance of stereochemistry and hydrophobic interactions in drug design. The target compound’s (1R) configuration could similarly optimize binding pockets in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.